molecular formula C32H48N2O2 B2682563 6,6'-((Ethane-1,2-diylbis(azanylylidene))bis(methanylylidene))bis(2,4-di-tert-butylphenol) CAS No. 103595-81-9

6,6'-((Ethane-1,2-diylbis(azanylylidene))bis(methanylylidene))bis(2,4-di-tert-butylphenol)

Cat. No.: B2682563
CAS No.: 103595-81-9
M. Wt: 492.748
InChI Key: SSYLTCZZAVKLCT-ZXHXELASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6'-((Ethane-1,2-diylbis(azanylylidene))bis(methanylylidene))bis(2,4-di-tert-butylphenol) is a complex organic compound known for its unique structural features and applications in various scientific fields. This compound belongs to the class of salen ligands, which are widely used in coordination chemistry due to their ability to form stable complexes with metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the reaction of 2,4-di-tert-butylphenol with ethylenediamine in the presence of an oxidizing agent such as sodium hypochlorite or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include sodium hypochlorite and hydrogen peroxide.

  • Reduction: : Reducing agents such as sodium borohydride can be used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

Biology

In biological research, the compound is used to study enzyme inhibition and as a potential therapeutic agent due to its antioxidant properties.

Medicine

The compound has shown promise in medicinal chemistry for its ability to scavenge free radicals and protect against oxidative stress, making it a potential candidate for the development of new drugs.

Industry

In industry, this compound is used as a stabilizer and antioxidant in various products, including plastics, lubricants, and fuels.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its ability to act as a ligand and form stable complexes with metal ions. These complexes can then participate in various biological and chemical processes, such as catalysis and free radical scavenging.

Molecular Targets and Pathways

The molecular targets of this compound include metal ions and free radicals. The pathways involved include oxidative stress pathways and enzyme inhibition pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N'-Bis(3,5-di-tert-butylsalicylidene)ethylenediamine

  • 2,2'-[Ethane-1,2-diylbis(nitrilomethylidyne)]bis[4,6-bis(1,1-dimethylethyl)-phenolato]nickel(II)

Uniqueness

This compound is unique in its ability to form stable complexes with a wide range of metal ions and its high antioxidant activity compared to similar compounds.

Properties

IUPAC Name

2,4-ditert-butyl-6-[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48N2O2/c1-29(2,3)23-15-21(27(35)25(17-23)31(7,8)9)19-33-13-14-34-20-22-16-24(30(4,5)6)18-26(28(22)36)32(10,11)12/h15-20,35-36H,13-14H2,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYLTCZZAVKLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NCCN=CC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

15 g (0.064 mol) of 3,5-di-tert-butyl salicylaldehyde was dissolved in 500 ml of methanol, and then 1.92 g (0.032 mol) of ethylenediamine was added, and stirred at room temperature for 2 hours. The reaction product thus obtained was filtrated to give 13.3 g (0.0266 mol) of N,N′-bis(3,5-di-tert-butylsalicylidene)ethylenediamine. Next, in a solution obtained by dissolving the above compound in 1000 g of methanol, Co(OAc)2.4H2O was added in an amount of 8.753 g (0.0266 mol), followed by reflux for two hours, and the product thus obtained was subjected to filtration to give a metallosalen complex 1 (N,N′-bis(3,5-di-tert-butylsalicylidene)ethylenediaminato cobalt(II)). The yield was 70%.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.